2-Phenyl-1,3-oxazole-5-sulfonyl chloride 2-Phenyl-1,3-oxazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2225147-22-6
VCID: VC7745392
InChI: InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl
Molecular Formula: C9H6ClNO3S
Molecular Weight: 243.66

2-Phenyl-1,3-oxazole-5-sulfonyl chloride

CAS No.: 2225147-22-6

Cat. No.: VC7745392

Molecular Formula: C9H6ClNO3S

Molecular Weight: 243.66

* For research use only. Not for human or veterinary use.

2-Phenyl-1,3-oxazole-5-sulfonyl chloride - 2225147-22-6

Specification

CAS No. 2225147-22-6
Molecular Formula C9H6ClNO3S
Molecular Weight 243.66
IUPAC Name 2-phenyl-1,3-oxazole-5-sulfonyl chloride
Standard InChI InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H
Standard InChI Key MWQSCIWHFJDERO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl

Introduction

PropertyValue/DescriptionSource
CAS Number2225147-22-6
Molecular FormulaC₉H₆ClNO₃S
Molecular Weight243.67 g/mol
IUPAC Name2-phenyl-1,3-oxazole-5-sulfonyl chloride
SMILESC1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl
InChIKeyMWQSCIWHFJDERO-UHFFFAOYSA-N

The sulfonyl chloride group (-SO₂Cl) at position 5 confers high electrophilicity, making the compound a versatile intermediate in organic synthesis .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves multi-step reactions starting from oxazole precursors. A common approach includes:

  • Sulfonation: Direct sulfonation of 2-phenyl-1,3-oxazole using chlorosulfonic acid or sulfur trioxide.

  • Chlorination: Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride .

In a study by Severin et al. , analogous oxazole sulfonyl chlorides were synthesized via nucleophilic displacement reactions, where 4-cyano-2-(p-tolyl)-1,3-oxazole-5-sulfonyl chloride reacted with piperidine derivatives in anhydrous tetrahydrofuran (THF) to form sulfonamide intermediates.

Reactivity Profile

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, or thiosulfonates, respectively . For example:

  • With amines: Forms sulfonamides, critical in drug design (e.g., HIV protease inhibitors) .

  • With water: Hydrolyzes to sulfonic acid, necessitating anhydrous handling .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in aprotic solvents (e.g., THF, DMF). Stability data indicate sensitivity to moisture, requiring storage under inert conditions .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), oxazole protons (δ 6.5–7.0 ppm) .

  • ¹³C NMR: Oxazole carbons (δ 150–160 ppm), sulfonyl carbon (δ 120–130 ppm) .

  • MS (ESI): [M+H]⁺ peak at m/z 243.98 .

Activity TypeTarget/MechanismKey FindingSource
AnticancerTubulin polymerization inhibitionGI₅₀: 1.64–1.86 μM (NCI-60 panel)
Antiviral (HPV)Capsid protein interactionEC₅₀: 5.2–7.8 μM

Applications in Medicinal Chemistry

Drug Design

The sulfonamide derivatives of this compound are explored as:

  • Kinase inhibitors: Targeting CDK2 and topoisomerase IIβ .

  • Antimicrobial agents: Modulating bacterial efflux pumps .

Case Study: Anticancer Lead Optimization

Compound 3l (2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide) demonstrated a TGI of 3.16–3.81 μM across NCI-60 cell lines, correlating with aclarubicin (r=0.88), a topoisomerase inhibitor . Docking studies suggest binding to DNA topoisomerase IIβ’s ATPase domain .

Comparative Analysis with Structural Analogues

vs. 2-Methyl-1,3-oxazole-5-sulfonyl Chloride

  • Reactivity: Methyl substitution reduces steric hindrance, enhancing reaction rates with bulky nucleophiles.

  • Bioactivity: Methyl analogues show lower cytotoxicity (GI₅₀: 10–15 μM) compared to phenyl derivatives .

vs. Thiazole Sulfonyl Chlorides

  • Electrophilicity: Thiazole’s sulfur atom increases electron density, reducing sulfonyl chloride reactivity .

  • Target Selectivity: Thiazole derivatives preferentially inhibit proteases over kinases .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of the phenyl group in tubulin binding via X-ray crystallography.

  • In Vivo Models: Evaluate pharmacokinetics in rodent xenograft models.

  • Structural Diversification: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

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